molecular formula C21H23F3N4O2 B2892310 N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 1049369-32-5

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Katalognummer: B2892310
CAS-Nummer: 1049369-32-5
Molekulargewicht: 420.436
InChI-Schlüssel: DMRMNAMWIZXGAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H23F3N4O2 and its molecular weight is 420.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arylpiperazine Derivatives as Serotonin Ligands

Arylpiperazine derivatives, closely related to the requested compound, have been studied for their high affinity towards 5-HT1A serotonin receptors. Research conducted by Glennon et al. (1988) demonstrated that specific substitutions on the arylpiperazine structure could enhance affinity for 5-HT1A sites, making these derivatives potentially useful for developing agents targeting serotonin receptors. This study identified compounds with significant affinity, suggesting their application in the exploration of serotonin-related functions and disorders (Glennon, Naiman, Lyon, & Titeler, 1988).

Anticonvulsant Activity of Hybrid Compounds

Kamiński et al. (2015) synthesized hybrid molecules combining chemical fragments of known antiepileptic drugs, which included phenylpiperazine derivatives. These compounds exhibited broad-spectrum activity in preclinical seizure models, indicating their potential as new therapeutic agents for epilepsy. This research underscores the versatility of phenylpiperazine derivatives in the development of novel anticonvulsant drugs (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).

Crystal Structure and Biological Activity

The structural and biological evaluation of benzimidazole derivatives, as detailed by Ozbey, Kuş, and Göker (2001), provides insight into the interaction of these compounds with biological targets. Understanding the crystal structure aids in the design of molecules with improved efficacy and specificity for desired biological activities. This research contributes to the broader application of similar compounds in medicinal chemistry and drug design (Ozbey, Kuş, & Göker, 2001).

Binding Mechanism to α1A-Adrenoceptor

Research by Zhao et al. (2015) explored the binding mechanism of N-phenylpiperazine derivatives to the α1A-adrenoceptor, a target relevant for cardiovascular diseases. This study combined molecular docking and high-performance affinity chromatography to elucidate how different functional groups affect the binding affinity and activity of these compounds. Understanding the binding mechanism enhances the design of targeted therapies for cardiovascular conditions (Zhao, Wang, Liu, Fan, Zhang, Yu, Wang, Li, Zhang, & Zheng, 2015).

Sigma Ligands and Anxiolytic Activity

Perregaard et al. (1995) synthesized a series of compounds, including phenylpiperazine derivatives, with high affinity for sigma receptors. These ligands showed potential for developing new treatments for anxiety, demonstrating the therapeutic applications of phenylpiperazine derivatives beyond their structural and mechanistic interest. The study highlights the role of sigma receptors in CNS disorders and the potential of targeted ligands in therapy (Perregaard, Moltzen, Meier, & Sanchez, 1995).

Wirkmechanismus

Target of Action

The primary target of N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is the neuronal voltage-sensitive sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs.

Mode of Action

The compound interacts with its target by binding to the neuronal voltage-sensitive sodium channels . This binding inhibits the rapid influx of sodium ions during the depolarization phase of an action potential, thereby reducing the excitability of the neurons. This action helps to prevent the spread of seizure activity within the brain .

Biochemical Pathways

The compound’s action on the neuronal voltage-sensitive sodium channels affects the propagation of action potentials within the neurons. This disruption in the normal flow of electrical signals within the brain can help to prevent the synchronization of neuronal firing that occurs during a seizure .

Result of Action

The result of the compound’s action is a reduction in the excitability of neurons, which can help to prevent the spread of seizure activity within the brain . This can lead to a decrease in the frequency and severity of seizures in individuals with epilepsy .

Eigenschaften

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O2/c22-21(23,24)16-6-8-17(9-7-16)26-20(30)19(29)25-10-11-27-12-14-28(15-13-27)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRMNAMWIZXGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.